(5-Benzyloxolan-2-yl)methanamine
CAS No.:
Cat. No.: VC16520114
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | (5-benzyloxolan-2-yl)methanamine |
| Standard InChI | InChI=1S/C12H17NO/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 |
| Standard InChI Key | WJGRLWUHRJWBBV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1CC2=CC=CC=C2)CN |
Introduction
Chemical Structure and Key Characteristics
The molecular formula of (5-Benzyloxolan-2-yl)methanamine is C12H15NO, with a molecular weight of 189.25 g/mol. Its IUPAC name derives from the oxolane (tetrahydrofuran) backbone, where the benzyl group (-CH2C6H5) and methanamine (-CH2NH2) substituents occupy the 5- and 2-positions, respectively. Key structural features include:
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Oxolane ring: A five-membered oxygen-containing ring that imposes conformational constraints.
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Benzyl group: Enhances lipophilicity and π-π stacking potential.
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Primary amine: A reactive site for derivatization or coordination.
Table 1: Structural Comparison with Related Amines from Literature
The primary amine in (5-Benzyloxolan-2-yl)methanamine is analogous to the amine groups in EN300-132663 and EN300-101704, suggesting shared reactivity patterns such as nucleophilic substitution or Schiff base formation .
Synthesis and Manufacturing Approaches
While no explicit synthesis route for (5-Benzyloxolan-2-yl)methanamine is documented, its preparation can be inferred from methods used for structurally similar amines:
Pathway 1: Reductive Amination of Oxolane Derivatives
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Oxolane functionalization: Introduce a ketone group at the 2-position of oxolane via oxidation.
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Benzylation: Attach a benzyl group to the 5-position using benzyl bromide under basic conditions.
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Reductive amination: Convert the ketone to an amine using ammonium acetate and sodium cyanoborohydride.
This method mirrors the synthesis of EN300-168379 (N-[(3-fluorophenyl)methyl]cyclobutanamine), where reductive amination is employed to introduce the amine group .
Pathway 2: Ring-Opening of Epoxides
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Epoxidation: Treat a diene precursor with an epoxidizing agent.
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Benzyl group introduction: Perform nucleophilic attack with benzylmagnesium bromide.
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Amine incorporation: Use ammonia or a protected amine to open the epoxide ring.
This approach is akin to the synthesis of EN300-160018 (tetramethylcyclobutane-1,3-dione), where ring-opening reactions are critical .
Physicochemical Properties
Based on its structure and analogs, (5-Benzyloxolan-2-yl)methanamine likely exhibits:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amine group, but limited solubility in water (logP ≈ 2.5).
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Stability: Susceptible to oxidation at the amine group; storage under inert gas recommended.
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Spectroscopic Data:
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IR: N-H stretch (~3300 cm⁻¹), C-O-C asymmetric stretch (~1100 cm⁻¹).
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NMR (1H): δ 3.6–4.0 ppm (oxolane protons), δ 7.2–7.4 ppm (benzyl aromatic protons).
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Applications in Pharmaceutical and Materials Science
Drug Discovery
The compound’s amine group enables its use as a:
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Building block for kinase inhibitors: Similar to EN300-183708 (2-chloro-5-(1H-pyrrol-1-yl)benzoic acid), which targets enzymatic active sites .
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Precursor for antidepressants: Structural resemblance to tricyclic antidepressants with modified amine moieties.
Polymer Chemistry
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Crosslinking agent: The amine can react with epoxy resins or isocyanates to form polymeric networks.
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Coordination chemistry: Potential ligand for transition metals in catalytic systems.
Future Research Directions
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Pharmacological profiling: Screen for antimicrobial or anticancer activity.
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Derivatization studies: Explore acylated or sulfonylated derivatives.
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Computational modeling: Predict binding affinities for neurological targets.
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